molecular formula C7H5Cl2F B6329346 1,4-Dichloro-2-fluoro-5-methylbenzene CAS No. 1365969-73-8

1,4-Dichloro-2-fluoro-5-methylbenzene

Cat. No.: B6329346
CAS No.: 1365969-73-8
M. Wt: 179.02 g/mol
InChI Key: YYKFTHZQKSDZAK-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by chlorine atoms, the hydrogen at position 2 is replaced by a fluorine atom, and the hydrogen at position 5 is replaced by a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-fluoro-5-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediate compounds, followed by chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Scientific Research Applications

1,4-Dichloro-2-fluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with electrophiles or nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to substitution reactions. The methyl group at position 5 can also affect the compound’s reactivity by donating electron density to the ring, stabilizing intermediates formed during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-fluoro-5-methylbenzene is unique due to the combination of chlorine, fluorine, and methyl substituents on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1,4-dichloro-2-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKFTHZQKSDZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274560
Record name Benzene, 1,4-dichloro-2-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-73-8
Record name Benzene, 1,4-dichloro-2-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dichloro-2-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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